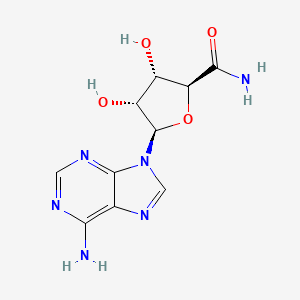

Adenosine 5'-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adenosine 5'-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12N6O4 and its molecular weight is 280.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Amide Bond Formation

Adenosine 5'-carboxamide derivatives are synthesized via coupling reactions between adenosine 5'-carboxylic acid and amines. Key methods include:

Reagents and Conditions

-

COMU coupling : 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy-dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) efficiently activates the carboxylic acid for condensation with amines under anhydrous DMF and DIPEA (diisopropylethylamine) at room temperature .

-

Solid-phase synthesis : Aryl hydrazide linkers enable immobilization of 5'-carboxylate adenosine on resin, followed by oxidation (e.g., CuCl₂) and in situ amidation with diverse amines .

Examples

Deprotection of 2',3'-isopropylidene groups post-amidation is achieved using 1 N HCl in dioxane to avoid side reactions .

Substitution Reactions

Modifications at the adenine core and ribose hydroxyls are common:

-

N⁶-Alkylation : Chlorine at the 6-position of adenine is displaced by alkylamines (e.g., ethylamine) under basic conditions, yielding N⁶-alkyladenosine derivatives .

-

2-Position Functionalization : Iodo-substituted intermediates undergo Sonogashira coupling with alkynes to form 2-alkynyl derivatives (e.g., phenylethynyl) .

Key Observations

Hydrolysis and Esterification

The 5'-carboxamide group undergoes reversible transformations:

-

Ester Hydrolysis : Ethyl-adenosine-5'-carboxylate is hydrolyzed to the carboxylic acid using NaOH, enabling further derivatization.

-

Amide Hydrolysis : Strong acids (e.g., TFA) or bases cleave carboxamides but risk degrading the adenine core.

Stability

-

Carboxamides are stable under physiological pH but hydrolyze slowly in acidic environments (e.g., lysosomes).

Oxidation and Reduction

-

5'-Oxidation : Adenosine is oxidized to 5'-carboxylic acid using KMnO₄ under acidic or basic conditions .

-

Reductive Amination : 5'-Aldehyde intermediates (from periodate oxidation) react with amines to form secondary carboxamides .

Biological Interactions

Adenosine 5'-carboxamides act as adenosine receptor (AR) agonists, with modifications dictating receptor subtype selectivity:

Mechanistic Insights

-

The 5'-carboxamide moiety hydrogen bonds with Thr88 and His250 in A₂AAR, stabilizing active-state conformations .

-

Bulky 5'-substituents restrict receptor dynamics, reducing efficacy .

Degradation Pathways

-

Enzymatic Cleavage : Adenosine deaminase converts 5'-carboxamides to inosine analogs .

-

Oxidative Degradation : Apyrase and ecto-5'-nucleotidase hydrolyze extracellular derivatives .

Synthetic Challenges

Propriétés

Numéro CAS |

35788-21-7 |

|---|---|

Formule moléculaire |

C10H12N6O4 |

Poids moléculaire |

280.24 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C10H12N6O4/c11-7-3-9(14-1-13-7)16(2-15-3)10-5(18)4(17)6(20-10)8(12)19/h1-2,4-6,10,17-18H,(H2,12,19)(H2,11,13,14)/t4-,5+,6-,10+/m0/s1 |

Clé InChI |

BLMHAOGGJQDPLX-LKCKTBJASA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |

Synonymes |

adenosine 5'-carboxamide adenosine 5'-carboxylic acid amide ADN 5'-CXAAM |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.